3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound features a benzothiazole ring fused with a hydrazone moiety, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide typically involves the condensation of 3-methoxybenzaldehyde with 2-hydrazinyl-1,2-benzothiazole 1,1-dioxide under acidic or basic conditions. The reaction is often carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid or piperidine to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Alkylated or acylated benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against breast and lung cancer cell lines.
Industry: Potential use as a corrosion inhibitor in metal protection.
Mechanism of Action
The biological activity of 3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is primarily attributed to its ability to interact with various molecular targets. The compound is known to inhibit enzymes such as tyrosinase and topoisomerase, which are involved in melanin synthesis and DNA replication, respectively. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
- 3-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
- 3-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one
Uniqueness
Compared to its analogs, 3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide exhibits unique properties due to the presence of the methoxy group at the para position of the benzylidene moiety. This structural feature enhances its electron-donating ability, which can influence its reactivity and biological activity. Additionally, the benzothiazole ring system provides a rigid framework that contributes to its stability and interaction with biological targets .
Properties
Molecular Formula |
C15H13N3O3S |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H13N3O3S/c1-21-12-6-4-5-11(9-12)10-16-17-15-13-7-2-3-8-14(13)22(19,20)18-15/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
QCKORMGUQHLBJR-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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